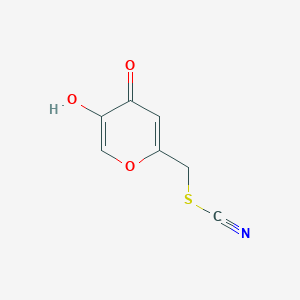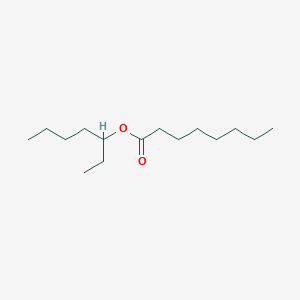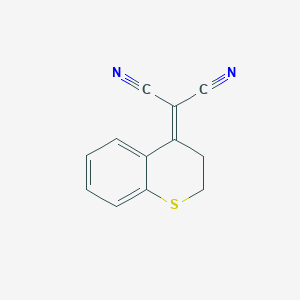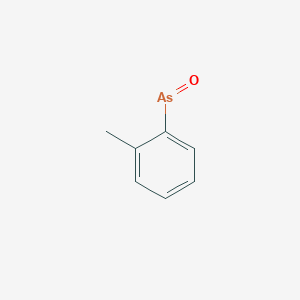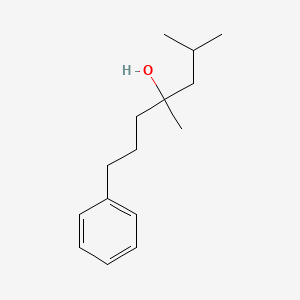
4,6-Dimethyl-1-phenylheptan-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dimethyl-1-phenylheptan-4-ol is an organic compound with the molecular formula C15H24O It is a type of alcohol characterized by a heptane backbone with methyl and phenyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-1-phenylheptan-4-ol typically involves the alkylation of a phenyl-substituted heptane derivative. One common method is the Grignard reaction, where a phenylmagnesium bromide reacts with a heptanone derivative under controlled conditions to yield the desired alcohol. The reaction is usually carried out in an anhydrous ether solvent at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of a corresponding ketone or aldehyde. This process is typically conducted under high pressure and temperature in the presence of a metal catalyst such as palladium or platinum to ensure high yield and purity.
化学反応の分析
Types of Reactions
4,6-Dimethyl-1-phenylheptan-4-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form hydrocarbons using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst like FeBr3.
Major Products Formed
Oxidation: Formation of 4,6-Dimethyl-1-phenylheptan-4-one.
Reduction: Formation of 4,6-Dimethyl-1-phenylheptane.
Substitution: Formation of halogenated derivatives of the phenyl group.
科学的研究の応用
4,6-Dimethyl-1-phenylheptan-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
作用機序
The mechanism of action of 4,6-Dimethyl-1-phenylheptan-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The alcohol group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The phenyl group may also participate in π-π interactions with aromatic amino acids in proteins, influencing their function.
類似化合物との比較
Similar Compounds
4,6-Dimethyl-1-phenylheptane: Lacks the hydroxyl group, making it less reactive in oxidation and reduction reactions.
4,6-Dimethyl-1-phenylheptan-4-one: Contains a ketone group instead of an alcohol, leading to different reactivity and applications.
4,6-Dimethyl-1-phenylheptan-4-al: Contains an aldehyde group, which can undergo different types of chemical reactions compared to the alcohol.
Uniqueness
4,6-Dimethyl-1-phenylheptan-4-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in research and industry.
特性
CAS番号 |
6282-58-2 |
|---|---|
分子式 |
C15H24O |
分子量 |
220.35 g/mol |
IUPAC名 |
4,6-dimethyl-1-phenylheptan-4-ol |
InChI |
InChI=1S/C15H24O/c1-13(2)12-15(3,16)11-7-10-14-8-5-4-6-9-14/h4-6,8-9,13,16H,7,10-12H2,1-3H3 |
InChIキー |
IJWOWSGFGGEZAE-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C)(CCCC1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Chlorophenyl)-4-{3-[4-(3-methylphenyl)piperazin-1-yl]propyl}piperazine](/img/structure/B14735070.png)
![N-(1-{2-[(4-Butoxy-3-ethoxyphenyl)methylidene]hydrazinyl}-3-methyl-1-oxobutan-2-yl)-3,4-dichlorobenzamide](/img/structure/B14735073.png)
![N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]pentanamide](/img/structure/B14735077.png)
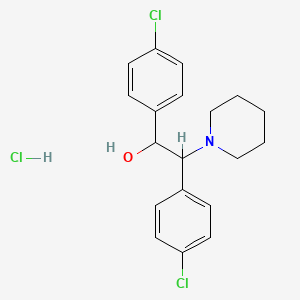

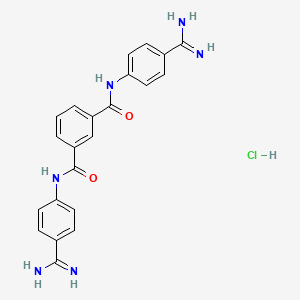
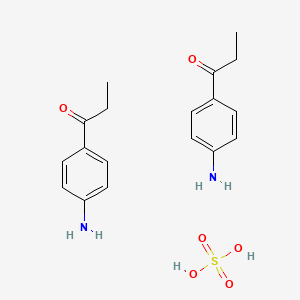
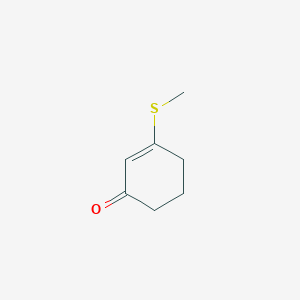
![Phosphonic acid, [(dimethylamino)carbonyl]-, diethyl ester](/img/structure/B14735120.png)
